

Technical Guide: Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-bromobenzoate is an aromatic organic compound that serves as a key building block in synthetic chemistry.^[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its primary application in the development of therapeutic agents.

Chemical and Physical Properties

Methyl 3-amino-2-bromobenzoate is a liquid at room temperature, typically appearing as a clear, bright orange to amber substance.^[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	106896-48-4	[1][2]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1][2]
Molecular Weight	230.06 g/mol	[1][2]
Physical State	Liquid	[1][2]
Appearance	Clear, bright orange/amber	[1]
Density	1.583 g/mL at 25 °C	[1][2]
Refractive Index	n _{20/D} 1.601	[1][2]
Boiling Point	314.1±22.0 °C (Predicted)	[1]
Flash Point	>110°C	[1]
pKa	1.39±0.10 (Predicted)	[1]
Storage	Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)	[1]

Synthesis

The most commonly reported method for the synthesis of **Methyl 3-amino-2-bromobenzoate** is the reduction of its corresponding nitro compound, Methyl 2-bromo-3-nitrobenzoate.[1][3] This reaction typically employs tin(II) chloride as the reducing agent and proceeds with high yield.[1][3]

Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate

This protocol is adapted from methodologies described in the scientific literature.[3]

Materials:

- Methyl 2-bromo-3-nitrobenzoate

- Tin(II) chloride (SnCl_2)
- Methanol (MeOH)
- Water (H_2O)
- Diatomaceous earth
- Dichloromethane (DCM)
- 3N aqueous sodium hydroxide (NaOH)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1 equivalent) with tin(II) chloride (4.5 equivalents) in a mixture of methanol and water.
- Heat the reaction mixture to reflux and maintain for approximately 2 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Add diatomaceous earth and dichloromethane to the flask.
- Slowly add 3N aqueous sodium hydroxide solution with vigorous stirring to neutralize the mixture.
- Filter the resulting suspension.
- Separate the organic phase and wash it with saturated aqueous sodium chloride.
- Dry the organic layer over anhydrous sodium sulfate.

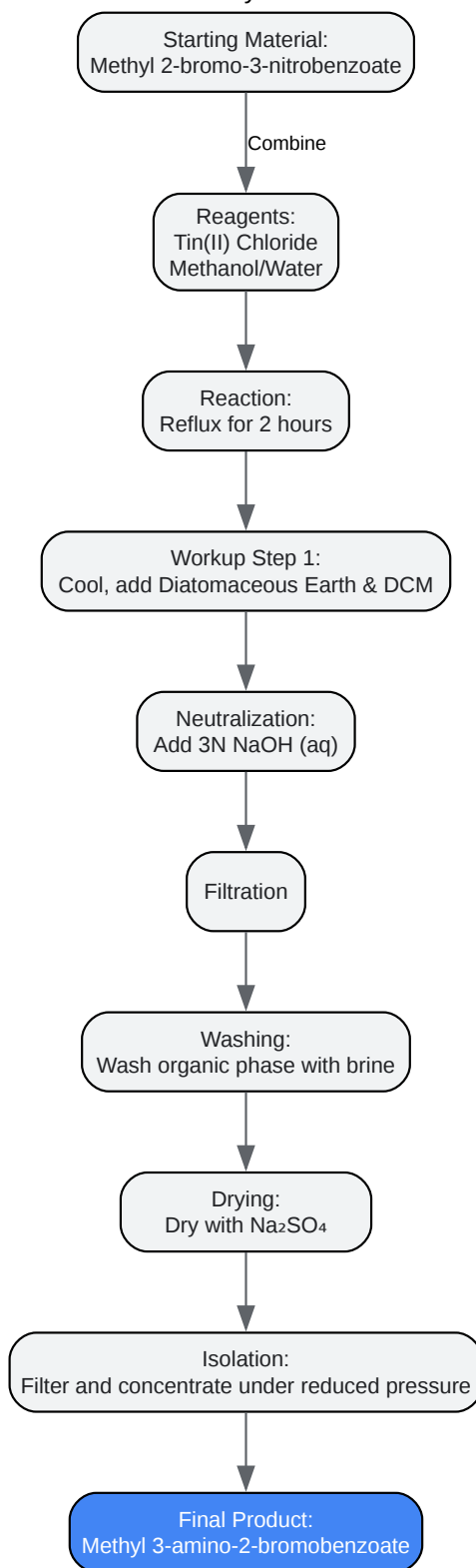
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield **Methyl 3-amino-2-bromobenzoate**. A reported yield for this procedure is 98%.[\[3\]](#)

Characterization:

- ^1H -NMR (d_6 -DMSO) δ : 7.12 (dd, 1H, $J = 8.1, 7.5$ Hz), 6.93 (dd, 1H, $J = 8.1, 1.6$ Hz), 6.80 (dd, 1H, $J = 7.4, 1.6$ Hz), 5.57 (s, 2H), 3.81 (s, 3H).[\[3\]](#)

Note: While specific ^{13}C -NMR, IR, and Mass Spectrometry data for **Methyl 3-amino-2-bromobenzoate** were not found in the searched literature, these analyses are standard for full characterization. The spectral data can be predicted based on the known structure and comparison with similar compounds.

Synthesis Workflow for Methyl 3-amino-2-bromobenzoate

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Application in Drug Development: A Precursor to IDO Inhibitors

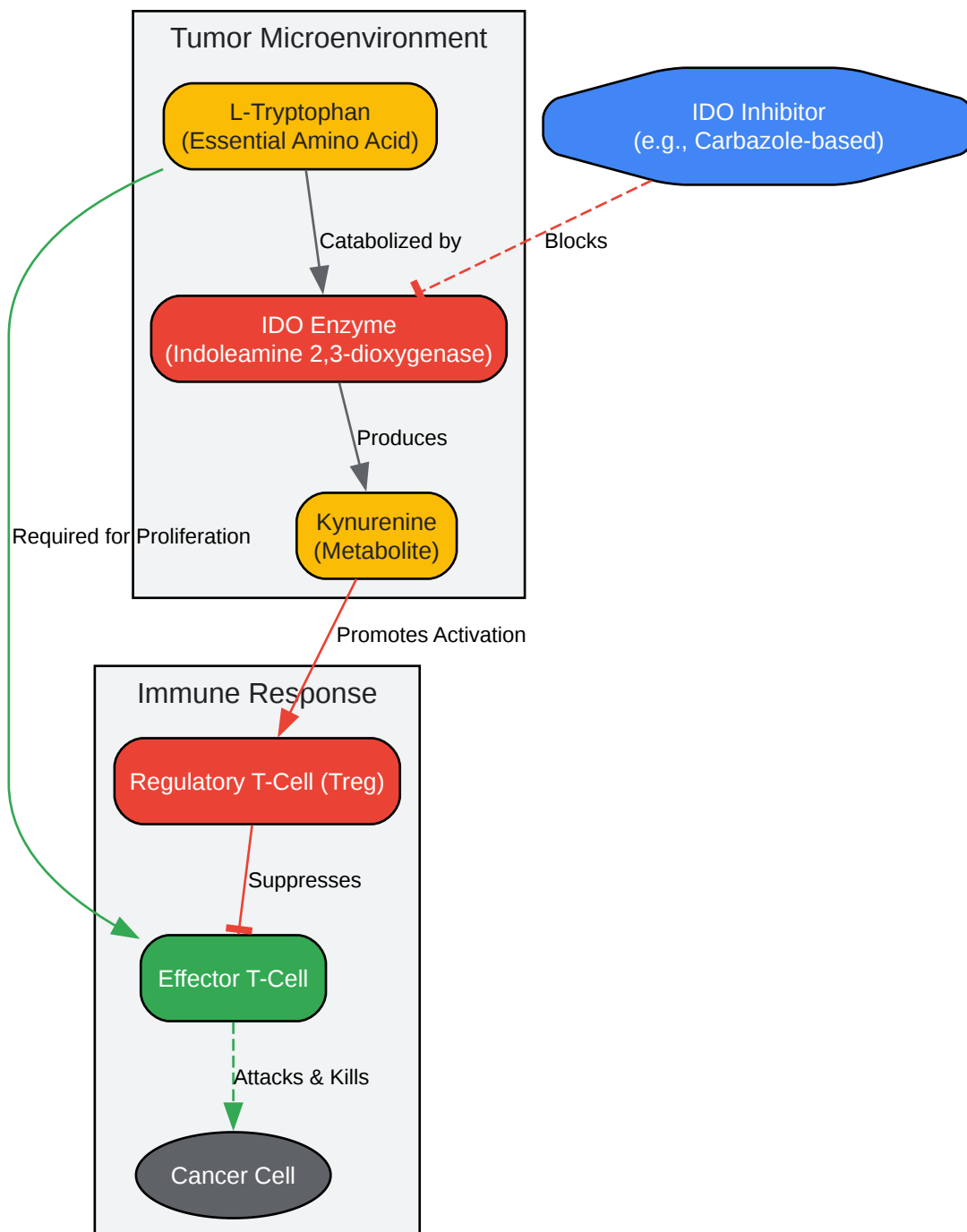
The primary application of **Methyl 3-amino-2-bromobenzoate** in drug development is as a crucial intermediate in the synthesis of carbazole-based compounds.^[1] These carbazoles have shown significant potential as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO).^[1]

IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.^{[4][5]} In the context of cancer, tumor cells can exploit the IDO pathway to create an immunosuppressive microenvironment.^[6] By catabolizing the essential amino acid tryptophan, IDO depletes local tryptophan levels and produces metabolites like kynurenine.^{[2][3]} This has two main effects:

- **T-cell Starvation:** The depletion of tryptophan inhibits the proliferation and function of effector T-cells, which are crucial for killing cancer cells.^[2]
- **Immune Suppression:** The accumulation of kynurenine promotes the generation and activation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.^[7]

By inhibiting the IDO enzyme, the immunosuppressive tumor microenvironment can be reversed, thereby restoring the immune system's ability to recognize and attack cancer cells.^[5] This makes IDO inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with other treatments like checkpoint inhibitors.^[4]

IDO Signaling Pathway in Cancer Immunosuppression

[Click to download full resolution via product page](#)

IDO Pathway in Cancer

Safety and Handling

Methyl 3-amino-2-bromobenzoate is classified as an acute toxicant if swallowed and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Class	Code	Description
Acute Toxicity, Oral	H301	Toxic if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Data sourced from Sigma-Aldrich safety information.[2]

Conclusion

Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4) is a valuable chemical intermediate with well-defined properties and synthetic routes. Its significance in modern drug discovery, particularly as a precursor to potent IDO inhibitors for cancer immunotherapy, underscores its importance for researchers in medicinal chemistry and oncology. Proper handling and storage are essential to ensure its stability and the safety of laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nbinnno.com [nbinnno.com]

- 3. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033773#methyl-3-amino-2-bromobenzoate-cas-number-106896-48-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com